Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate is a unique organoborate compound characterized by its trifluoroborate moiety and a spirocyclic structure. The compound features a spiro[2.3]hexane framework, which consists of a six-membered ring fused to a three-membered ring, providing distinctive stereochemical properties. Its molecular formula is , and it has a molecular weight of approximately 195.98 g/mol. The trifluoroborate group enhances its reactivity, making it valuable in various synthetic applications.
The synthesis of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate can be achieved through several methods:
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate finds applications primarily in organic synthesis and materials science:
Investigations into the interactions of potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate with other chemical entities are crucial for understanding its reactivity and potential applications:
Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate shares structural similarities with several other compounds, each exhibiting unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Potassium Trifluoro(3,3,3-trifluoroprop-1-en-2-YL)borate | Contains a different alkenyl group | |
Potassium Trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-YL]borate | Features an ether linkage | |
Spiro[2.2]pentane | Smaller spirocyclic structure |